MMP-9 Inhibitor I
Overview
Description
MMP-9 Inhibitor I, with the CAS number 1177749-58-4, is a cell-permeable, potent, and reversible MMP-9 Inhibitor. It has an IC₅₀ value of 5 nM. At high concentrations, it inhibits MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) .
Synthesis Analysis
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . The development of the manufacturing technology for the active substance and investigational medicinal product, therapeutic potential analysis for the MMP-9 inhibitor in animal models, and conduction of the pre-clinical and phase I clinical studies have been covered . A novel quantitative FMO-based virtual screening workflow was devised to identify novel natural product inhibitors of the MMP-9 enzyme .Molecular Structure Analysis
Ligand-based pharmacophore modeling and 3D-QSAR analysis were performed using 67 reported MMP-9 inhibitors . The MMP-9 crystal structure in combination with aryl sulfonamide anthranilate hydroxamate inhibitor facilitates the computer-aided screening of MMP-9 inhibitors with the presumed binding mode .Chemical Reactions Analysis
MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs. The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression . Compound 26 revealed a potential inhibitory activity toward the MMP-9 enzyme through virtual screening and molecular docking approaches .Physical And Chemical Properties Analysis
MMP-9 Inhibitor I has the empirical formula C27H33N3O5S and a molecular weight of 511.63 . It is a solid substance that is soluble in DMSO up to 10 mg/mL . It is off-white in color and should be stored at -20°C .Scientific Research Applications
Cardiovascular Diseases
Matrix Metalloproteinase Inhibition After Myocardial Infarction
- MMPs, including MMP-9, are involved in cardiovascular diseases like myocardial infarction.
- MMP-9 deficiency or pharmacological inhibition can attenuate left ventricular dilatation in infarcted mouse hearts.
- MMP inhibitors may have potential as therapy for preventing heart failure post-myocardial infarction (Creemers et al., 2001).
Cancer Therapy
Multiple Receptor-Ligand Based Pharmacophore Modeling
- MMP-9 is a target for cancer therapy.
- Virtual screening identified four novel natural MMP-9 inhibitors, with one (NP-000686) showing strong inhibitory activity in vitro (Gao et al., 2017).
Novel Therapeutic Effects on Hepatocarcinoma
- Caffeic acid and its derivative, CAPE, inhibited MMP-2 and -9 activities.
- These compounds suppressed tumor growth and metastasis in hepatocarcinoma, suggesting their potential as MMP-9 inhibitors (Chung et al., 2004).
Inflammation and Tumor Regression in Breast Cancer
- MMP-9 plays a dual role in cancer, having both pro- and antitumorigenic properties.
- MMP-9/TIMP-1 (inhibitor of MMP-9) ratio affects breast cancer survival and progression (Leifler et al., 2013).
Natural Products as MMP-9 Inhibitors
Legume Seeds and Colorectal Cancer
- Certain legume seeds, especially lupin seeds, contain potent MMP-9 inhibitors.
- These inhibitors can reduce cancer cell migration and growth, indicating potential therapeutic benefits (Lima et al., 2016).
Development and Discovery of MMP-9 Inhibitors
Selective MMP-9 Inhibitors in Clinical Trials
- The development of selective MMP-9 inhibitors has seen progress in recent years.
- These inhibitors are now being tested in clinical trials for various diseases, including cancer and inflammatory conditions (Scannevin et al., 2017).
Matrix Metalloproteinase-9 (MMP-9) and Its Inhibitors in Cancer
- MMP-9's role in cancer progression and the importance of its regulation and inhibition for therapeutic purposes are highlighted.
- The search for selective MMP-9 inhibitors is ongoing due to their potential as anticancer agents (Mondal et al., 2020).
Screening for Inhibitors from Natural Sources
Screening Korean Medicinal Plants for MMP-9 Inhibitors
- Natural products from oriental medicinal herbs used in Korean medicine were screened for MMP-9 inhibitory activities.
- Select herbs demonstrated strong inhibitory effects, suggesting potential for natural MMP-9 inhibitors (Seo et al., 2005).
Reevaluation of MMP Inhibitors
New Functions for MMPs in Cancer Progression
- Understanding MMPs' multifaceted roles in cancer development, beyond just promoting invasion and metastasis.
- This knowledge could guide the reevaluation of MMP inhibitors for clinical use (Egeblad & Werb, 2002).
Selective Inhibition and Pharmacological Targeting
Identification of Selective MMP-9 Inhibitors
- A study using pharmacophore modeling, molecular docking, and experimental validation to identify selective MMP-9 inhibitors.
- Four potential selective inhibitors were identified, showcasing the effectiveness of combined computational and experimental approaches (Jana & Singh, 2019).
MMP-9 in Inflammatory and Oncology Indications
Selective Allosteric Inhibition of MMP9 in Preclinical Models
- Selective inhibition of MMP9 showed efficacy in models of ulcerative colitis and colorectal cancer.
- This research suggests that specific inhibition of MMP9 could be a promising therapy for diseases where MMP9 is upregulated (Marshall et al., 2015).
Synthesis and Evaluation of MMP-9 Targeted Compounds
Anticancer Potential of New Derivatives Targeting MMP-9
- New oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their MMP-9 inhibitory effects.
- Certain compounds showed significant cytotoxic effects on cancer cell lines and were effective MMP-9 inhibitors (Özdemir et al., 2017).
Novel and Selective MMP Inactivators
Breast Cancer Metastasis and MMP Inhibitors
- This study focused on developing selective inhibitors for MMP-2 and MMP-9, important in breast cancer metastasis.
- A mechanism-based inhibitor specifically targeting gelatinases (MMP-2 and MMP-9) was developed, offering a novel approach for cancer intervention (Mobashery, 1998).
Safety And Hazards
Future Directions
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors .
properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMBFWQBKEBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MMP-9 Inhibitor I |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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